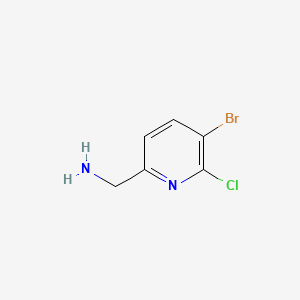
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to the benzopyran core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzopyrans.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Chromone: A structurally similar compound with diverse biological activities.
Flavonoids: A large class of benzopyran derivatives with antioxidant and anti-inflammatory properties.
Uniqueness
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The methyl group further contributes to its stability and reactivity in various chemical reactions.
属性
CAS 编号 |
646064-62-2 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
6-tert-butyl-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H18O2/c1-9-8-16-12-6-5-10(14(2,3)4)7-11(12)13(9)15/h5-7,9H,8H2,1-4H3 |
InChI 键 |
GYROGDBBRVOADH-UHFFFAOYSA-N |
规范 SMILES |
CC1COC2=C(C1=O)C=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)




![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)




![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
